![molecular formula C17H11NS3 B14261173 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine CAS No. 162050-67-1](/img/structure/B14261173.png)
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine typically involves the use of thiophene derivatives and pyridine as starting materials. One common method is the multicomponent Chichibabin pyridine synthesis reaction, which involves the condensation of thiophene derivatives with pyridine under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
化学反应分析
Types of Reactions
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
科学研究应用
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, it binds selectively to metal ions such as iron (III), leading to changes in its photophysical properties . This binding can be studied using computational and experimental methods to understand the underlying molecular interactions.
相似化合物的比较
Similar Compounds
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: This compound has a similar structure but includes a nitrile group instead of a pyridine ring.
Thiophene-2-boronic acid pinacol ester: This compound includes a boronic acid ester group and is used in similar applications.
Uniqueness
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is unique due to its combination of multiple thiophene rings and a pyridine ring, which imparts distinct photophysical properties and makes it suitable for specific applications such as fluorescent sensing and organic electronics.
属性
CAS 编号 |
162050-67-1 |
|---|---|
分子式 |
C17H11NS3 |
分子量 |
325.5 g/mol |
IUPAC 名称 |
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C17H11NS3/c1-2-14(19-11-1)15-5-6-17(21-15)16-4-3-13(20-16)12-7-9-18-10-8-12/h1-11H |
InChI 键 |
XVBCAVZPTZRZRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
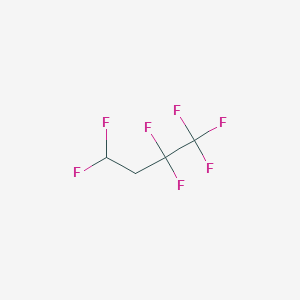
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
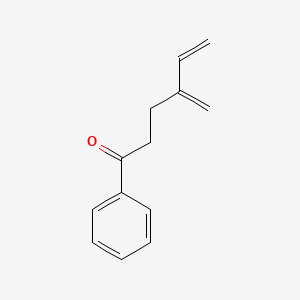
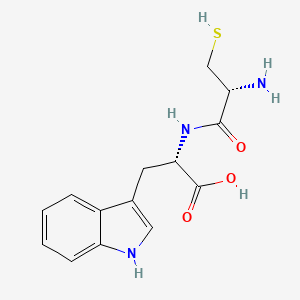
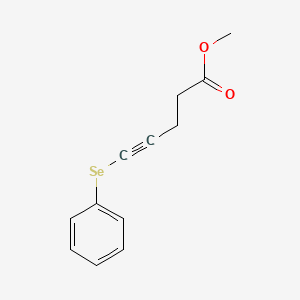
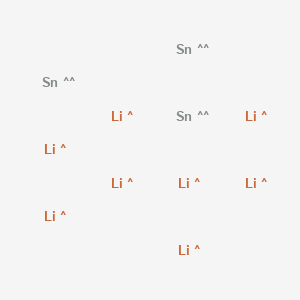
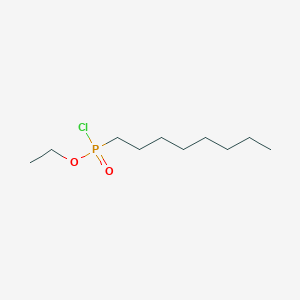
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
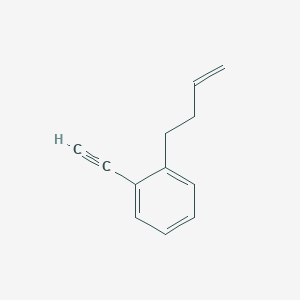
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)

